Anilino[2-(benzyloxy)phenyl]acetonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H18N2O |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-anilino-2-(2-phenylmethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C21H18N2O/c22-15-20(23-18-11-5-2-6-12-18)19-13-7-8-14-21(19)24-16-17-9-3-1-4-10-17/h1-14,20,23H,16H2 |
InChI Key |
OCHKGCOPTZOXOP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(C#N)NC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(C#N)NC3=CC=CC=C3 |
Origin of Product |
United States |
Computational and Theoretical Chemistry Studies on Anilino 2 Benzyloxy Phenyl Acetonitrile
Electronic Structure Analysis and Reactivity Prediction
Electronic structure analysis delves into the arrangement and energies of electrons within a molecule, which fundamentally govern its chemical properties and reactivity.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that many chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest-energy orbital capable of accepting electrons, thus acting as an electron acceptor (electrophile). researchgate.net
For anilino[2-(benzyloxy)phenyl]acetonitrile, a computational analysis would calculate the energies of these frontier orbitals. The energy of the HOMO is related to the molecule's ionization potential and its propensity to be oxidized, while the LUMO energy relates to its electron affinity and susceptibility to reduction. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability; a large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. researchgate.netniscpr.res.in
The spatial distribution of the HOMO and LUMO across the molecular structure is also vital. In a typical analysis, the HOMO might be localized on the electron-rich aniline (B41778) or benzyloxy moieties, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO might be distributed around the cyano group or the phenyl rings, indicating potential sites for nucleophilic attack. These interactions are fundamental to understanding cycloadditions and other pericyclic reactions, as described by the Woodward–Hoffmann rules. wikipedia.org
Illustrative FMO Data for a Hypothetical Analysis
This table presents hypothetical data illustrating the typical output of an FMO analysis for an organic molecule like this compound, calculated at a common level of theory (e.g., B3LYP/6-31G(d,p)).
| Parameter | Value (eV) | Implication for Reactivity |
| HOMO Energy | -5.85 | Indicates electron-donating capability (nucleophilicity). |
| LUMO Energy | -0.95 | Indicates electron-accepting capability (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | 4.90 | Suggests moderate to high chemical stability. |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized Lewis-like structures (bonds, lone pairs, and anti-bonds). molfunction.com This method is particularly effective for quantifying intramolecular and intermolecular interactions, charge transfer, and hyperconjugation. niscpr.res.inresearchgate.net
For this compound, NBO analysis would quantify the delocalization of electron density from filled donor orbitals (Lewis-type) to empty acceptor orbitals (non-Lewis type). The strength of these interactions is measured by the second-order perturbation energy, E(2). Significant E(2) values indicate strong electronic interactions, such as:
Hyperconjugation: Interactions like the delocalization of electrons from a C-H or C-C sigma bond (σ) into an adjacent empty anti-bonding orbital (σ* or π*).
Resonance: Delocalization from a lone pair (n) on a nitrogen or oxygen atom into a π* orbital of an aromatic ring (n → π*).
These interactions are crucial for understanding the molecule's conformational stability and the nature of its chemical bonds. For instance, a strong n → σ* interaction can indicate a weak, elongated bond susceptible to cleavage, which is a key aspect of reaction mechanisms. researchgate.net
Illustrative NBO Donor-Acceptor Interaction Data
This table shows plausible NBO interactions and their stabilization energies (E(2)) for this compound, highlighting key charge transfer events within the molecule.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N | π* (C-C)Aniline Ring | 18.5 | Resonance stabilization of the aniline ring. |
| LP (2) O | σ* (C-C)Phenyl Ring | 5.2 | Hyperconjugation involving the ether oxygen. |
| σ (C-H) | π* (C≡N) | 2.8 | Weak hyperconjugation stabilizing the nitrile group. |
| π (C=C)Phenyl Ring | π* (C=C)Aniline Ring | 22.1 | π-π stacking interaction (intramolecular). |
The Fukui function, f(r), is a concept derived from Density Functional Theory that helps identify the most reactive sites within a molecule. It measures the change in electron density at a specific point, r, when the total number of electrons in the system changes. This allows for a precise, atom-specific prediction of reactivity. nih.gov
Three types of Fukui functions are typically calculated:
f+(r): For nucleophilic attack (addition of an electron). The atom with the highest f+ value is the most likely site for a nucleophile to attack.
f-(r): For electrophilic attack (removal of an electron). The atom with the highest f- value is the most susceptible to attack by an electrophile.
f0(r): For radical attack.
For this compound, calculating the condensed Fukui indices for each atom would pinpoint the exact locations prone to attack. For example, the nitrogen of the nitrile group might exhibit a high f+ value, marking it as a primary electrophilic site, while certain carbon atoms on the aniline ring could show high f- values, identifying them as nucleophilic sites.
Illustrative Condensed Fukui Function Indices
This table provides hypothetical Fukui indices for selected atoms in this compound, predicting their reactivity.
| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) | Most Likely Reaction |
| Cyano Carbon (C≡N) | 0.152 | 0.045 | Nucleophilic Attack |
| Cyano Nitrogen (C≡N) | 0.098 | 0.089 | Nucleophilic Attack |
| Aniline Nitrogen (N-H) | 0.031 | 0.188 | Electrophilic Attack |
| Aniline C4 (para) | 0.065 | 0.145 | Electrophilic Attack |
| Ether Oxygen (O-CH2) | 0.025 | 0.160 | Electrophilic Attack |
Quantum Chemical Modeling of Reaction Mechanisms
Quantum chemical modeling allows for the in-silico exploration of chemical reactions, providing deep insights into how transformations occur. This involves mapping the potential energy surface of a reaction to identify transition states and intermediates.
A transition state (TS) is the highest energy point along the lowest energy path of a reaction, representing the "point of no return" between reactants and products. beilstein-journals.org Computationally locating and characterizing the TS is crucial for understanding reaction kinetics, as the energy barrier (activation energy, ΔG‡) determines the reaction rate.
For a reaction involving this compound, such as a substitution or cyclization, quantum chemical calculations would be used to:
Locate the TS Geometry: Algorithms search the potential energy surface for a first-order saddle point—a structure that is an energy minimum in all dimensions except for one, which corresponds to the reaction coordinate.
Calculate Energetics: The energy difference between the reactants and the TS gives the activation energy.
Frequency Analysis: A key confirmation of a true TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate as the TS breaks down to form products. researchgate.net
Studies on analogous anilinolysis reactions have explored various TS structures, such as backside attack (TSb) or frontside attack involving hydrogen bonding (TSf), to rationalize kinetic data. beilstein-journals.orgresearchgate.net
Most chemical reactions can potentially proceed through multiple pathways, such as a concerted (single-step) or a stepwise (multi-step) mechanism. beilstein-journals.org Computational modeling can map out the energy profile for each plausible pathway.
An energy profile, or reaction coordinate diagram, plots the energy of the system against the reaction coordinate. By calculating the energies of reactants, intermediates, transition states, and products, a complete picture of the reaction emerges. For example, in a stepwise reaction involving this compound, the model would identify the structure and stability of any reaction intermediates, as well as the transition states connecting them. beilstein-journals.orgresearchgate.net This allows chemists to determine the rate-limiting step (the step with the highest activation energy) and predict which reaction pathway is energetically most favorable under given conditions.
Solvation Effects Modeling (e.g., COSMO Methods)
In computational chemistry, understanding how a solvent influences the properties of a solute is critical. The Conductor-like Screening Model (COSMO) is a powerful method for modeling these solvation effects. This continuum solvation model treats the solvent as a continuous medium with a specific dielectric constant, which surrounds the solute molecule placed in a virtual cavity.
For a molecule like this compound, COSMO would be employed to calculate its properties in different solvents. The model would help predict changes in conformational stability, reaction energetics, and electronic properties (such as dipole moment) when moving from the gas phase to a solvent environment. By creating a cavity based on the molecule's surface and then solving the electrostatic equations, COSMO can provide a realistic approximation of the solvent's influence on the molecule's behavior, which is crucial for predicting its reactivity and stability in solution.
Conformational Analysis and Molecular Dynamics Simulations
Potential Energy Surface Mapping
The biological and chemical activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Potential Energy Surface (PES) mapping is a computational technique used to explore the conformational landscape of a molecule.
A PES map for this compound would be generated by systematically rotating its key rotatable bonds—such as those connecting the aniline group, the phenylacetonitrile (B145931) core, and the benzyloxy substituent—and calculating the potential energy at each incremental step. This process identifies low-energy, stable conformations (local minima) and the energy barriers (transition states) that separate them. The resulting map would reveal the most likely shapes the molecule adopts, which is fundamental for understanding its interactions with other molecules.
Investigation of Intramolecular Interactions and Dynamics
Molecular Dynamics (MD) simulations offer a way to observe the motion of a molecule over time, providing insights into its dynamic behavior and the nature of its internal interactions. An MD simulation of this compound would involve calculating the forces between its atoms and using Newton's laws of motion to simulate their movements over a period of time.
Prediction of Spectroscopic Properties and Validation with Experimental Data
Vibrational Spectroscopy (FT-IR)
Computational methods, particularly those based on Density Functional Theory (DFT), can predict the vibrational spectra of molecules. For this compound, a theoretical FT-IR spectrum could be calculated. This involves first optimizing the molecule's geometry to find its most stable structure and then calculating the vibrational frequencies and their corresponding intensities.
The predicted spectrum would show characteristic peaks corresponding to the stretching and bending of its various functional groups, such as the C≡N (nitrile), N-H (aniline), and C-O-C (ether) bonds. Comparing a theoretical spectrum to an experimentally obtained one is a standard method for validating the computed structure and understanding the molecule's vibrational modes.
Below is a hypothetical table illustrating how predicted vibrational frequencies for key functional groups might be presented.
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |
| N-H Stretch | 3400 - 3300 |
| C-H (Aromatic) | 3100 - 3000 |
| C≡N Stretch | 2260 - 2240 |
| C=C (Aromatic) | 1600 - 1450 |
| C-O-C Stretch | 1260 - 1000 |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Theoretical calculations are also widely used to predict the Nuclear Magnetic Resonance (NMR) spectra of molecules. Using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework, it is possible to calculate the ¹H and ¹³C chemical shifts for this compound.
The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These theoretical values can then be converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The predicted NMR data would provide a detailed picture of the electronic environment of each proton and carbon atom in the molecule. Comparing these predicted shifts with experimental NMR data serves as a powerful tool for structural elucidation and confirmation.
A hypothetical comparison of predicted versus experimental chemical shifts could be tabulated as follows.
| Atom Type | Predicted ¹³C Chemical Shift (ppm) |
| C≡N | ~118 |
| Aromatic C-H | 110 - 130 |
| Aromatic C-N | ~145 |
| Aromatic C-O | ~155 |
| CH₂ (Benzyloxy) | ~70 |
| CH (Acetonitrile) | ~50 |
Advanced Synthetic Applications of Anilino 2 Benzyloxy Phenyl Acetonitrile in Organic Chemistry
Precursor in the Synthesis of Complex Heterocyclic Ring Systems
The structure of Anilino[2-(benzyloxy)phenyl]acetonitrile is well-suited for the construction of fused ring systems, a common motif in pharmacologically active compounds. The proximity of the anilino and nitrile functionalities allows for intramolecular cyclization reactions, forming the basis for creating diverse heterocyclic scaffolds.
Construction of Pyrrolopyrimidines and Indolenines
While direct synthesis of pyrrolopyrimidines from this compound is a specialized process, the general strategy involves leveraging the inherent reactivity of its constituent parts. The synthesis of pyrrolo[2,3-d]pyrimidine systems, known as 7-deazapurines, often begins with substituted pyrroles which are then elaborated to form the fused pyrimidine ring. mdpi.comnih.gov In a hypothetical pathway, the nitrile group of the parent compound could be hydrolyzed to a carboxylic acid or converted to an ester. Subsequent intramolecular cyclization involving the anilino nitrogen, possibly after activation and reaction with a C1 or N1 building block, could lead to the formation of a fused pyrimidine ring adjacent to a pyrrole core derived from the original aromatic ring and anilino group.
The synthesis of indolenines from aniline-derived precursors is a well-established transformation in organic chemistry. nih.govorganic-chemistry.org The Fischer indole synthesis, for instance, involves the acid-catalyzed rearrangement of an arylhydrazone. alfa-chemistry.com An analogous intramolecular cyclization pathway for a derivative of this compound could be envisioned. For example, if the anilino nitrogen were part of a larger substituent capable of intramolecular attack on the phenyl ring, cyclization could lead to an indolenine derivative. This process often involves the generation of an electrophilic center that is attacked by the electron-rich aromatic ring.
Formation of Other Nitrogen-Containing Heterocycles from Acetonitrile (B52724) Precursors
The acetonitrile moiety is a versatile functional group for the synthesis of a wide range of nitrogen-containing heterocycles. ntnu.no The Thorpe-Ziegler reaction, an intramolecular self-condensation of nitriles catalyzed by a base, is a classic method for forming cyclic ketones and enamines, which are themselves valuable intermediates. wikipedia.orgchem-station.comresearchgate.net By introducing a second nitrile group onto the this compound framework, an intramolecular Thorpe-Ziegler cyclization could be triggered to form a new ring. buchler-gmbh.comsemanticscholar.org
Furthermore, the nitrile group can react with various dinucleophiles to construct heterocyclic rings. For example, reaction with hydrazine can yield pyrazoles, while reaction with hydroxylamine can produce isoxazoles. Amidines can be used to construct pyrimidine rings. The specific reaction pathway depends on the chosen reagents and conditions, highlighting the adaptability of the acetonitrile precursor in heterocyclic synthesis.
Utilization as a Versatile Building Block in Divergent Synthetic Routes
A versatile building block in organic synthesis is a molecule that can be used to generate a wide variety of different structures through a series of controlled reactions. This compound fits this description due to its multiple, chemically distinct functional groups that can be addressed selectively.
A divergent synthetic strategy starting from this compound could involve:
Modification of the Anilino Group: The secondary amine of the anilino group can be acylated, alkylated, or used in cross-coupling reactions to introduce a wide range of substituents. wikipedia.org
Transformation of the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. chemistrysteps.comlibretexts.org
Deprotection and Functionalization of the Phenol: The benzyloxy group is a common protecting group for phenols. Its removal via catalytic hydrogenation reveals a hydroxyl group, which can then be alkylated, acylated, or used in reactions such as the Williamson ether synthesis or as a nucleophile in other coupling reactions.
Reactions at the Aromatic Ring: The existing substituents on the phenyl ring will direct further electrophilic aromatic substitution, allowing for the introduction of additional functional groups like nitro or halogen moieties.
By combining these transformations in different sequences, a single starting material can give rise to a large library of diverse compounds, which is a highly efficient strategy in medicinal chemistry and materials science.
Strategic Functionalization of the Nitrile and Anilino Moieties in Multi-Step Syntheses
In the context of a multi-step synthesis, the nitrile and anilino groups offer a rich playground for strategic chemical modifications. azom.comsyrris.jp The reactivity of each group can be finely tuned by the choice of reagents and reaction conditions.
The nitrile group is a powerful electrophile at the carbon atom, especially after activation by protonation or coordination to a Lewis acid. quora.com It readily undergoes nucleophilic attack by strong nucleophiles like Grignard reagents to form ketones after hydrolysis, or by reducing agents like lithium aluminum hydride (LiAlH₄) to yield primary amines. wikipedia.orgpressbooks.pub Milder reduction using diisobutylaluminium hydride (DIBAL-H) can selectively produce an aldehyde. wikipedia.org Furthermore, complete hydrolysis under acidic or basic conditions converts the nitrile to a carboxylic acid, a key functional group for forming amides, esters, and other derivatives. lumenlearning.com
The anilino group is nucleophilic due to the lone pair of electrons on the nitrogen atom. researchgate.net This allows it to react with a variety of electrophiles. masterorganicchemistry.com For example, it can be readily acylated with acid chlorides or anhydrides to form amides, or alkylated with alkyl halides. The basicity of the anilino nitrogen is weaker than that of aliphatic amines due to the delocalization of the lone pair into the aromatic ring. wikipedia.org This modulated reactivity can be exploited for selective transformations in the presence of other amine functionalities.
The interplay between these two groups is central to the utility of this compound in multi-step synthesis. For instance, the nitrile could be reduced to an amine, which could then undergo an intramolecular reaction with a functional group installed on the anilino nitrogen, leading to the formation of a complex heterocyclic structure.
Below is a table summarizing some of the key transformations for the nitrile and anilino moieties:
| Functional Group | Reaction Type | Reagent(s) | Product Functional Group |
| Nitrile (-C≡N) | Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid (-COOH) |
| Reduction (strong) | 1. LiAlH₄ 2. H₂O | Primary Amine (-CH₂NH₂) | |
| Reduction (mild) | 1. DIBAL-H 2. H₂O | Aldehyde (-CHO) | |
| Grignard Reaction | 1. R-MgBr 2. H₃O⁺ | Ketone (-C(=O)R) | |
| Anilino (-NHPh) | Acylation | RCOCl, base | Amide (-N(COR)Ph) |
| Alkylation | R-X, base | Tertiary Amine (-N(R)Ph) | |
| Diazotization* | NaNO₂, HCl | Diazonium Salt (-N₂⁺Cl⁻) |
Note: Diazotization is typically performed on primary anilines. The secondary anilino group in the title compound would require N-dealkylation/dephenylation to a primary amine for this reaction to proceed in the classical sense.
This strategic functionalization allows chemists to build molecular complexity in a controlled and predictable manner, making this compound a valuable asset in the field of advanced organic synthesis.
Q & A
Q. What synthetic methodologies are commonly employed for preparing Anilino[2-(benzyloxy)phenyl]acetonitrile, and how are structural features validated?
Answer: The compound is typically synthesized via Strecker’s method, involving condensation of substituted benzaldehydes (e.g., p-methoxy benzaldehyde) with aniline derivatives (e.g., p-toluidine or p-anisidine) under controlled conditions . Key characterization techniques include:
- X-ray diffraction (XRD): Particle size analysis using Scherrer’s equation to confirm crystallinity .
- Spectroscopy: NMR (1H/13C) and FT-IR to verify functional groups (e.g., nitrile stretch at ~2200 cm⁻¹, benzyloxy C-O vibrations) .
- Elemental analysis: To confirm stoichiometry (C, H, N percentages) .
Q. What solvent systems and reaction conditions optimize the stability of this compound during synthesis?
Answer:
- Solvent: Acetonitrile is widely used due to its polarity and inertness in nucleophilic substitutions (e.g., anilinolysis reactions) .
- Temperature: Reactions are conducted at 25–60°C to balance reaction rate and decomposition risks .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .
Advanced Research Questions
Q. How does this compound inhibit sphingomyelin synthase (SMS), and what experimental models validate its potency?
Answer:
- Mechanism: The compound (Dy105) binds to SMS1’s active site via hydrogen bonding and hydrophobic interactions, disrupting sphingomyelin biosynthesis .
- Assays:
- In vitro SMS inhibition: IC50 <20 µM measured using radiolabeled substrate assays .
- Cytotoxicity: CC50 ~250 µM in hepatocytes (MTT assay), indicating a favorable therapeutic window .
Q. How should researchers address contradictions in biological activity data across studies (e.g., IC50 variability)?
Answer:
- Experimental variables: Standardize assay conditions (e.g., substrate concentration, cell line origin). For example, Dy105’s IC50 varies with SMS1 isoform expression levels .
- Statistical analysis: Use ANOVA with post-hoc tests (e.g., Student-Newman-Keuls) to compare multiple datasets .
- Control experiments: Include positive controls (e.g., SMS1 inhibitors like D609) to validate assay reliability .
Q. What computational tools are used to model the structure-activity relationship (SAR) of this compound derivatives?
Answer:
- Homology modeling: Predicts SMS1’s 3D structure for docking studies .
- Molecular dynamics (MD) simulations: Assess ligand-protein stability over 100 ns trajectories .
- QSAR: Hammett constants (σ) correlate substituent effects (e.g., electron-withdrawing groups enhance potency) .
Q. How are stability and degradation pathways of this compound characterized under physiological conditions?
Answer:
- Forced degradation studies: Expose the compound to pH extremes (1–13), heat (40–80°C), and UV light to identify degradation products (HPLC-MS analysis) .
- Metabolite profiling: Liver microsome assays detect phase I/II metabolites (e.g., hydroxylation at the benzyloxy group) .
Q. What analytical techniques resolve structural ambiguities in derivatives (e.g., regioisomerism)?
Answer:
- 2D-NMR (COSY, NOESY): Assigns proton-proton coupling and spatial proximity (e.g., distinguishing para/meta substitution) .
- High-resolution mass spectrometry (HRMS): Confirms molecular formula (e.g., C₂₀H₁₈N₂O₂ vs. C₂₀H₁₈N₂O₃) .
Q. How do steric and electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?
Answer:
- Steric effects: Bulky substituents (e.g., tert-butyl) reduce reaction rates in Suzuki-Miyaura couplings.
- Electronic effects: Electron-donating groups (e.g., -OCH₃) enhance nucleophilic attack at the nitrile group (kinetic studies via ¹H NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
